molecular formula C19H17FN4O3 B2989114 2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941959-50-8

2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Katalognummer B2989114
CAS-Nummer: 941959-50-8
Molekulargewicht: 368.368
InChI-Schlüssel: JKMNMCZWDZJOMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the imidazotriazine ring might participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the presence of polar groups, the size and shape of the molecule, and the types of intermolecular forces present .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

  • The compound's derivatives have been explored for antiviral activity. A study by Kim, Bartholomew, Allen, Robins, & Revankar (1978) details the synthesis of related imidazo[1,2-a]-s-triazine nucleosides and their testing against various viruses, including herpes and influenza, showing moderate activity.

Phosphodiesterase Type 4 Inhibitors

  • Research by Raboisson et al. (2003) has identified derivatives of this compound as potential phosphodiesterase type 4 inhibitors. These derivatives have shown significant potency and selectivity in preliminary biological testing.

Synthesis and Reactions with Urea and Thioureas

  • A study by Saçmacı et al. (2008) explores the synthesis of β-tricarbonyl compounds related to this chemical and their reactions with urea and thioureas, yielding compounds with potential biological applications.

5-HT2 Antagonist Activity

  • The compound and its derivatives have been investigated for their 5-HT2 antagonist activity in research by Watanabe et al. (1992). This research could be relevant in the development of treatments for disorders related to serotonin receptors.

Antibacterial Activity

  • Derivatives of this compound have been synthesized and tested for antibacterial activity, as shown in a study by Vartale et al. (2008). This suggests potential applications in developing new antibacterial agents.

Antitumor Activity

  • A study by Remers et al. (2015) focuses on the synthesis of compounds related to this chemical and their antitumor activities, indicating potential applications in cancer research.

High-Performance Liquid Chromatography Applications

  • In the field of analytical chemistry, derivatives of this compound have been used in high-performance liquid chromatography, as detailed by Shimada & Mizuguchi (1992). This indicates its utility in chemical analysis.

Prokineticin Receptor Antagonists

  • The compound's derivatives have been explored as prokineticin receptor antagonists, useful in various physiological processes, as reported by Balboni et al. (2008).

Eigenschaften

IUPAC Name

2-[(4-fluorophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-27-16-8-6-15(7-9-16)22-10-11-23-17(25)18(26)24(21-19(22)23)12-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMNMCZWDZJOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.